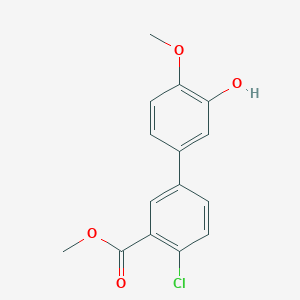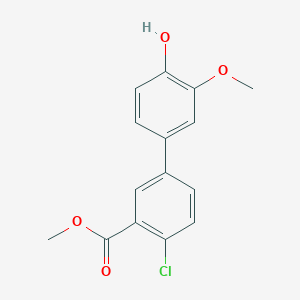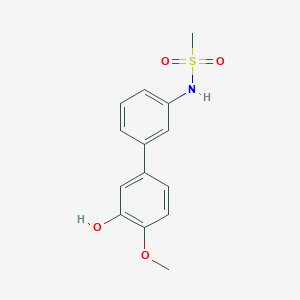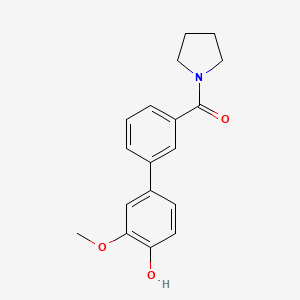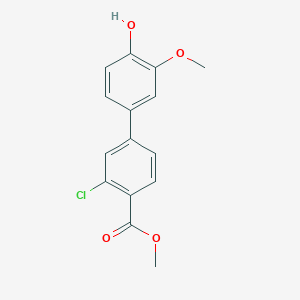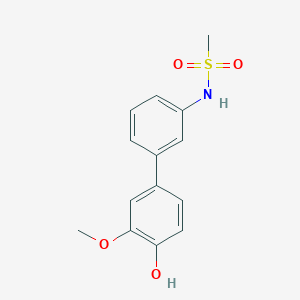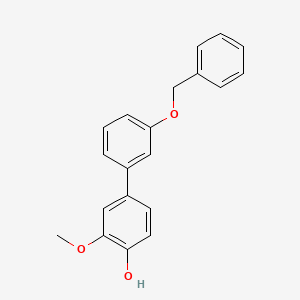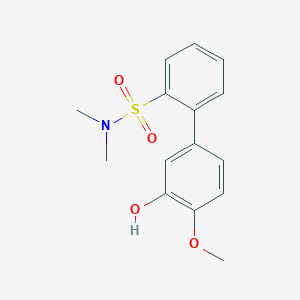
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-(4-N,N-DMSOP)-2-MP) is a widely used chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 282.36 g/mol and a melting point of 134-136°C. 4-(4-N,N-DMSOP)-2-MP is a derivative of phenol, a type of aromatic compound. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Scientific Research Applications
4-(4-N,N-DMSOP)-2-MP is widely used in scientific research due to its versatility and wide range of applications. It is used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a reactant in biochemistry. It is also used as a fluorescent dye for imaging in cell biology, as a substrate for enzyme assays, and as a substrate for protein purification. Additionally, it is used in the synthesis of polymers and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-N,N-DMSOP)-2-MP is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used to catalyze a variety of chemical reactions. Additionally, 4-(4-N,N-DMSOP)-2-MP can form hydrogen bonds with other molecules, allowing it to act as a catalyst for the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-DMSOP)-2-MP are not yet fully understood. However, it is believed that the compound may have some effects on the human body. It has been shown to bind to metal ions, which may have an effect on the body’s metabolism. Additionally, it has been shown to have an effect on the production of certain proteins, which may have an effect on the body’s immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-N,N-DMSOP)-2-MP in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is easily soluble in a variety of solvents and can be stored for long periods of time without degradation. The main limitation of 4-(4-N,N-DMSOP)-2-MP is its toxicity, which can be hazardous if not handled properly.
Future Directions
The future of 4-(4-N,N-DMSOP)-2-MP is promising. As scientists continue to explore its potential applications, the compound may be used in a wide range of fields, including drug design, biochemistry, and pharmaceuticals. Additionally, further research may reveal new mechanisms of action and potential uses for the compound in a variety of other fields. Finally, further research may also reveal new methods of synthesis and production of 4-(4-N,N-DMSOP)-2-MP, allowing for more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 4-(4-N,N-DMSOP)-2-MP is typically performed via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol and N,N-dimethylsulfamoyl chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride. The second step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol in the presence of a base catalyst. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol monoethyl ether. The final step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride.
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDBRNIPADQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
